molecular formula C24H22N2O4 B2593774 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one CAS No. 898440-40-9

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one

Cat. No.: B2593774
CAS No.: 898440-40-9
M. Wt: 402.45
InChI Key: HEJVCITZAZPFNW-UHFFFAOYSA-N
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Description

5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one is a synthetic organic compound that features a pyranone core substituted with indolinyl groups. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyranone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Indolinyl Groups: Indolinyl groups can be introduced via nucleophilic substitution reactions or through the use of indole derivatives in coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering the indolinyl groups or the pyranone core.

    Reduction: Reduction reactions could be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace substituents on the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives of the indolinyl groups, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Researchers might investigate the compound’s effects on different biological systems, including its potential as an enzyme inhibitor or receptor ligand.

Medicine

    Drug Development: The compound could be explored for its potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

Industry

    Material Science: The compound might find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could act as a ligand for certain receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indolinyl Derivatives: Compounds with similar indolinyl groups, such as indole-3-carbinol.

    Pyranone Derivatives: Compounds with a pyranone core, such as coumarins.

Uniqueness

The uniqueness of 5-(2-(indolin-1-yl)-2-oxoethoxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydroindol-1-ylmethyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-22-13-19(14-25-11-9-17-5-1-3-7-20(17)25)29-15-23(22)30-16-24(28)26-12-10-18-6-2-4-8-21(18)26/h1-8,13,15H,9-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJVCITZAZPFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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